molecular formula C21H18FN3O4S2 B2875815 Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate CAS No. 941921-75-1

Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2875815
CAS No.: 941921-75-1
M. Wt: 459.51
InChI Key: BYHSJPGFRMDYSA-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate is a synthetic thiazole derivative characterized by a central thiazole ring linked to a 4-fluorophenylamino group and a methyl benzoate ester. Its structure integrates key pharmacophores, including the thiazole core (known for antimicrobial activity) , the 4-fluorophenyl group (enhancing lipophilicity and target binding), and the benzoate ester (influencing solubility and bioavailability).

Properties

IUPAC Name

methyl 4-[[2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4S2/c1-29-20(28)13-2-6-15(7-3-13)23-18(26)10-17-11-30-21(25-17)31-12-19(27)24-16-8-4-14(22)5-9-16/h2-9,11H,10,12H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHSJPGFRMDYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The thiazole ring, a key component of the compound, has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place. This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.

Biochemical Pathways

It is known that thiazole-containing molecules can activate or stop certain biochemical pathways. The exact pathways and their downstream effects would depend on the specific targets of the compound in the body.

Comparison with Similar Compounds

Structural Analogues with Thiazole Cores

N-[4-Methylthiazol-2-yl]-2-m-tolylacetamide (107b)
  • Structure : Features a thiazole ring substituted with a methyl group and an m-tolylacetamide side chain.
  • Activity : Exhibits broad-spectrum antibacterial activity (MIC: 12.5–6.25 µg/mL against Staphylococcus aureus, Escherichia coli) and antifungal efficacy against Aspergillus flavus .
Methyl 2-(2-(2-m-tolylacetamido)thiazol-4-yl)acetate (107o)
  • Structure : Contains a methyl acetate group instead of the benzoate ester.
  • Activity : Effective against bacterial strains (MIC: 12.5 µg/mL) but less potent against fungi .
  • Comparison : The benzoate ester in the target compound may enhance metabolic stability compared to the acetate group in 107o, prolonging half-life .
Methyl 3-[[4-(2-(4-fluorophenyl)thiazol-4-yl)phenyl]amino]-3-oxopropanoate (3g)
  • Structure: Includes a 4-fluorophenyl-thiazole moiety and a methyl propanoate ester.
  • Comparison: The benzoate ester in the target compound may offer better steric compatibility with target enzymes compared to the propanoate ester in 3g .

Heterocyclic Variants with Modified Cores

Ethyl 4-(2-(5-methoxy-1H-benzo[d]imidazol-2-yl thio)acetamido)benzoate (A22)
  • Structure : Replaces thiazole with a benzimidazole core and uses an ethyl benzoate ester.
  • Activity: Not explicitly reported, but benzimidazoles are known for antiviral and antiparasitic activity.
  • Comparison : The thiazole core in the target compound likely provides stronger antibacterial activity, whereas benzimidazoles may prioritize different biological targets .
Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate
  • Structure : Substitutes thiazole with an oxadiazole ring and a bromophenyl group.
  • Activity : Oxadiazoles are associated with anti-inflammatory and anticancer activity.
  • Comparison : The 4-fluorophenyl group in the target compound may confer higher electronegativity, improving binding affinity compared to bromophenyl .
Table 1: Antimicrobial Activity of Selected Analogues
Compound Core Structure Substituents MIC (µg/mL) Key Activity
Target Compound Thiazole 4-Fluorophenyl, benzoate Not reported Inferred broad-spectrum
107b Thiazole m-Tolyl, methylthiazole 12.5–6.25 Antibacterial
107o Thiazole m-Tolyl, acetate 12.5 Antibacterial
3g Thiazole 4-Fluorophenyl, propanoate Not reported Antifungal
Key SAR Insights:
  • Thiazole Core : Essential for antimicrobial activity; modifications here drastically alter efficacy .
  • 4-Fluorophenyl Group: Enhances target binding via hydrophobic and electronic interactions compared to non-fluorinated analogs .
  • Ester Choice: Methyl benzoate esters improve metabolic stability over ethyl or propanoate esters .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound LogP* Solubility (mg/mL) Plasma Protein Binding (%)
Target Compound ~3.2 (estimated) <0.1 ~85
107b ~2.5 0.3 ~70
3g ~3.0 0.2 ~80

*LogP estimated using fragment-based methods.

  • Lipophilicity : The 4-fluorophenyl group increases LogP, enhancing membrane permeability but reducing aqueous solubility.
  • Bioavailability : The benzoate ester in the target compound may slow hydrolysis, extending systemic exposure compared to acetate analogs .

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